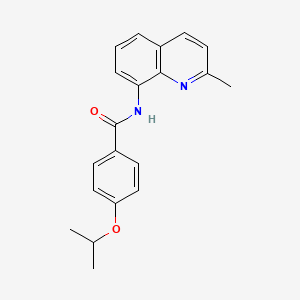

CDN1163

説明

特性

IUPAC Name |

N-(2-methylquinolin-8-yl)-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2/c1-13(2)24-17-11-9-16(10-12-17)20(23)22-18-6-4-5-15-8-7-14(3)21-19(15)18/h4-13H,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGVYDCVFBGALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)OC(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Activation of SERCA2 by CDN1163: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of CDN1163, a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase 2 (SERCA2). This document synthesizes key findings from peer-reviewed literature to detail the molecular interactions, kinetic effects, and downstream cellular consequences of this compound action, offering a valuable resource for researchers in cellular biology, pharmacology, and drug discovery.

Core Mechanism of Action: Allosteric Activation

This compound is a novel quinoline (B57606) derivative that functions as a direct, allosteric activator of the SERCA2 pump.[1][2][3] Unlike competitive inhibitors that bind to the active site, this compound is understood to bind to a distinct, allosteric site on the enzyme. This interaction induces a conformational change that enhances the enzyme's catalytic activity.[2] The primary consequence of this activation is an increased rate of calcium sequestration from the cytosol into the lumen of the endoplasmic reticulum (ER), thereby augmenting the efficiency of intracellular calcium homeostasis.[2][4] While the precise binding site within the SERCA2 protein is yet to be fully elucidated, its lipophilic nature suggests a location within the transmembrane region of the ATPase.[5]

The activation of SERCA2 by this compound has been demonstrated to be independent of the regulatory protein phospholamban (PLN), as Förster resonance energy transfer (FRET) studies have shown that this compound does not displace PLN from its complex with SERCA2a.[1] This indicates a distinct mechanism of activation from physiological regulators that modulate the SERCA-PLN interaction.

Quantitative Analysis of this compound's Effect on SERCA2 Kinetics

The interaction of this compound with SERCA2 results in measurable changes to the enzyme's kinetic parameters. The following tables summarize the key quantitative data reported in the literature.

| Parameter | SERCA Isoform | Value | Experimental System | Reference |

| EC₅₀ (Activation) | SERCA2a | 2.3 µM | ATPase Activity Assay | [6] |

| SERCA (general) | 6.0 ± 0.3 µM | Ca²⁺ Translocation Assay (SSM-based) | [7] | |

| Vmax (Maximal Velocity) | SERCA2a | ~11.8% increase | ATPase Activity Assay | [6] |

| SERCA2a | ~30% increase (at 10 µM this compound) | ATPase Activity Assay | [7] | |

| SERCA2b | Dose-dependent increase | ER Microsomes (from liver) | [2] | |

| KCa (Calcium Affinity) | SERCA2a | Increased (from 1.9 ± 0.3 µM to 2.7 ± 0.2 µM) | ATPase Activity Assay (in the absence of AMP-PCP) | [6] |

| SERCA2a | Decreased affinity (from 1.3 ± 0.2 nM to 1.5 ± 0.2 nM) | TCSPC Imaging (in the presence of AMP-PCP) | [6] |

Note: The conflicting data on KCa may be attributable to the different experimental conditions and techniques employed.

Downstream Cellular and Physiological Consequences

The enhancement of SERCA2 activity by this compound initiates a cascade of downstream cellular events, primarily linked to the restoration of proper calcium homeostasis and the mitigation of ER stress.

Activation of SERCA2 by this compound leads to a reduction in cytosolic calcium levels and replenishment of ER calcium stores.[2] This helps to alleviate ER stress, a condition implicated in a variety of metabolic and neurodegenerative diseases.[8][9] The restoration of ER calcium homeostasis is also linked to improved mitochondrial function and biogenesis.[3] Furthermore, some studies suggest that SERCA2 activation by this compound can lead to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.[8] This has been associated with beneficial effects on glucose and lipid metabolism.[3][8]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on SERCA2.

SERCA ATPase Activity Assay (Malachite Green-based)

This assay quantifies the rate of ATP hydrolysis by SERCA by measuring the amount of inorganic phosphate (B84403) (Pi) released.

Materials:

-

SERCA-containing microsomes (e.g., from cardiac or skeletal muscle, or liver ER)

-

Assay Buffer: 50 mM MOPS (pH 7.0), 100 mM KCl, 5 mM MgCl₂, 1 mM EGTA

-

CaCl₂ solution (for varying free Ca²⁺ concentrations)

-

ATP solution (e.g., 100 mM stock)

-

This compound stock solution (in DMSO)

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium (B1175870) molybdate (B1676688) in 4 M HCl), Solution C (1.5% Tween-20). Mix A and B in a 3:1 ratio, then add Solution C to a final concentration of 0.05%.

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

Procedure:

-

Prepare Reaction Mix: In each well of a 96-well plate, prepare a reaction mix containing assay buffer, CaCl₂ to achieve the desired free calcium concentration, and the desired concentration of this compound (or DMSO for control).

-

Add SERCA: Add SERCA-containing microsomes to each well to a final concentration of approximately 1-2 µ g/well .

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to interact with the enzyme.

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1% SDS).

-

Color Development: Add the Malachite Green Reagent to each well and incubate at room temperature for 15-20 minutes for color development.

-

Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.

-

Quantification: Determine the amount of Pi released by comparing the absorbance to a standard curve generated using the phosphate standard.

Calcium Uptake Assay (Fluorescent-based)

This assay measures the rate of Ca²⁺ uptake into SERCA-containing vesicles using a calcium-sensitive fluorescent dye.

Materials:

-

SERCA-containing microsomes

-

Uptake Buffer: 100 mM KCl, 20 mM HEPES (pH 7.0), 5 mM MgCl₂, 5 mM potassium oxalate, 10 µM free Ca²⁺

-

Fluo-3 (or other suitable calcium indicator)

-

ATP solution

-

This compound stock solution (in DMSO)

-

Fluorometer with kinetic reading capabilities

Procedure:

-

Vesicle Preparation: Resuspend SERCA-containing microsomes in the uptake buffer.

-

Dye Loading (if measuring intra-vesicular calcium): Load the vesicles with a calcium indicator according to the manufacturer's protocol. Alternatively, monitor the decrease in extra-vesicular fluorescence.

-

Assay Setup: In a fluorometer cuvette, add the uptake buffer and the SERCA vesicles.

-

Add Compound: Add the desired concentration of this compound or DMSO.

-

Baseline Reading: Record a stable baseline fluorescence.

-

Initiate Uptake: Add ATP to a final concentration of 1-5 mM to initiate calcium uptake.

-

Kinetic Measurement: Immediately begin recording the fluorescence signal over time. A decrease in extra-vesicular fluorescence indicates calcium uptake into the vesicles.

-

Data Analysis: Calculate the initial rate of calcium uptake from the slope of the fluorescence curve.

Isoform-Specific and Time-Dependent Effects

It is crucial to note that the effects of this compound can be both SERCA isoform-specific and time-dependent. For instance, studies in T-lymphocytes, which express both SERCA2b and SERCA3, have shown that short-term exposure to this compound can paradoxically lead to a decrease in Ca²⁺ uptake by SERCA2b-controlled stores while activating SERCA3-regulated stores.[10][11] However, longer-term exposure appears to enhance Ca²⁺ storage in the SERCA2b pool.[10] These complex effects highlight the need for careful consideration of the cellular context and experimental timeframe when interpreting the actions of this compound.

Conclusion

This compound represents a valuable pharmacological tool for the study of SERCA2 function and a potential therapeutic lead for diseases associated with ER stress and dysfunctional calcium homeostasis. Its mechanism as a direct, allosteric activator distinguishes it from other modulators of SERCA activity. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers in further exploring the biological roles of SERCA2 and the therapeutic potential of its activation. Future research focusing on the precise binding site and the structural dynamics of this compound-SERCA2 interaction will further refine our understanding of this promising small molecule activator.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The small molecule SERCA activator this compound increases energy metabolism in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CDN 1163 | Ca2+-ATPase | Tocris Bioscience [tocris.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Stimulation of Ca2+‐ATPase Transport Activity by a Small‐Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Activator this compound Exerts Complex Time-Dependent and SERCA Isoform-Specific Effects on T Lymphocyte Ca2+ Store Functions[v2] | Preprints.org [preprints.org]

- 11. SERCA Modulators Reveal Distinct Signaling and Functional Roles of T Lymphocyte Ca2+ Stores - PMC [pmc.ncbi.nlm.nih.gov]

The SERCA Activator CDN1163: A Deep Dive into its Therapeutic Potential for Metabolic Diseases

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. A key pathological feature underlying these conditions is cellular stress, particularly within the endoplasmic reticulum (ER). The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump is crucial for maintaining ER calcium homeostasis, and its dysfunction is implicated in the progression of metabolic disorders. This technical guide explores the therapeutic potential of CDN1163, a small molecule allosteric activator of SERCA. We delve into its mechanism of action, summarize key preclinical findings, provide detailed experimental protocols, and visualize the intricate signaling pathways influenced by this promising compound.

Introduction: The Role of SERCA in Metabolic Homeostasis

The sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is a vital intracellular pump responsible for transporting calcium ions from the cytosol into the ER lumen, a process critical for proper protein folding and cellular signaling.[1][2] In metabolic diseases, factors like hyperglycemia and lipotoxicity can impair SERCA function, leading to ER calcium depletion, accumulation of unfolded proteins, and subsequent ER stress.[1][2][3] This cascade of events contributes to insulin (B600854) resistance, inflammation, and apoptosis in key metabolic tissues such as the pancreas, liver, and skeletal muscle.[3][4] this compound is a quinoline (B57606) derivative that acts as a direct, allosteric activator of SERCA, enhancing its calcium pumping activity and offering a targeted approach to mitigate ER stress and its downstream consequences.[3][5]

Mechanism of Action of this compound

This compound directly binds to the SERCA enzyme, inducing a conformational change that increases its maximal velocity (Vmax) of calcium transport without significantly altering its affinity for calcium (KCa) under physiological conditions.[5][6] By enhancing SERCA activity, this compound restores ER calcium levels, thereby alleviating ER stress and improving mitochondrial function.[1][3] This restoration of cellular homeostasis leads to a cascade of beneficial downstream effects on glucose and lipid metabolism, insulin sensitivity, and cellular survival in various metabolic disease models.[3][4][7]

Preclinical Efficacy of this compound in Metabolic Disease Models

This compound has demonstrated significant therapeutic potential in a range of preclinical studies targeting diabetes, obesity, and NAFLD.

Type 2 Diabetes

In animal models of type 2 diabetes (db/db and ob/ob mice), this compound treatment has been shown to improve glucose tolerance, reduce fasting blood glucose levels, and enhance insulin sensitivity.[4][8][9] These effects are attributed to the compound's ability to protect pancreatic β-cells from lipotoxicity-induced apoptosis, enhance insulin synthesis and secretion, and improve insulin signaling in peripheral tissues like skeletal muscle and the liver.[1][2][4]

Obesity

In obese (ob/ob) mice, administration of this compound led to a reduction in adipose tissue weight and an increase in energy expenditure, without affecting food intake.[3][9] The increased energy expenditure is linked to the enhanced expression of uncoupling proteins (UCP1 and UCP3) in brown adipose tissue, suggesting a role for this compound in promoting thermogenesis.[3][10]

Non-Alcoholic Fatty Liver Disease (NAFLD)

This compound has shown promise in ameliorating hepatic steatosis (fatty liver).[3][7] Treatment of obese mice with this compound reduced liver lipid accumulation by decreasing the expression of genes involved in lipogenesis and promoting fatty acid oxidation.[3][7] Furthermore, it mitigates liver inflammation and fibrosis, key features of the more advanced stage of NAFLD, non-alcoholic steatohepatitis (NASH).[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on various metabolic parameters.

Table 1: Effects of this compound on Glucose Homeostasis in db/db Mice [4]

| Parameter | Vehicle Control (db/db) | This compound (db/db) | P-value |

| Blood Glucose at 60 min (OGTT, mg/dL) | ~450 | ~350 | < 0.01 |

| Blood Glucose at 120 min (OGTT, mg/dL) | ~400 | ~250 | < 0.0001 |

| Serum Insulin at 120 min (OGTT, ng/mL) | ~12 | ~7 | < 0.05 |

Table 2: Effects of this compound on Metabolic Parameters in ob/ob Mice [3]

| Parameter | Vehicle Control (ob/ob) | This compound (ob/ob) | P-value |

| Fasting Blood Glucose (mg/dL) | ~250 | ~150 | < 0.01 |

| Plasma Triglycerides (mg/dL) | ~200 | ~125 | < 0.05 |

| Liver Triglycerides (mg/g) | ~150 | ~75 | < 0.01 |

| TUNEL-positive cells (liver, %) | 11.88 | 3.55 | < 0.05 |

Table 3: Effects of this compound on Energy Metabolism in Human Myotubes [5]

| Parameter (Chronic Treatment) | Control | This compound (1 µM) | P-value |

| Glucose Uptake (nmol/mg protein) | ~1.5 | ~2.5 | < 0.05 |

| Glucose Oxidation (CO₂) (nmol/mg protein) | ~0.6 | ~1.0 | < 0.05 |

| Oleic Acid Uptake (nmol/mg protein) | ~1.2 | ~1.8 | < 0.05 |

| Oleic Acid β-oxidation (nmol/mg protein) | ~0.2 | ~0.3 | < 0.05 |

Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several critical intracellular signaling pathways.

ER Stress and Unfolded Protein Response (UPR)

By restoring ER Ca²⁺ levels, this compound attenuates the activation of the three main branches of the UPR: PERK, IRE1α, and ATF6. This leads to reduced expression of pro-apoptotic factors like CHOP and decreased JNK phosphorylation, ultimately protecting cells from ER stress-induced apoptosis.[3]

References

- 1. This compound, an activator of sarco/endoplasmic reticulum Ca2+ ATPase, up-regulates mitochondrial functions and protects against lipotoxicity in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an activator of sarco/endoplasmic reticulum Ca<sup>2+</sup> ATPase, up-regulates mitochondrial functions and protects against lipotoxicity in pancreatic β-cells | Lund University Publications [lup.lub.lu.se]

- 3. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The small molecule SERCA activator this compound increases energy metabolism in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Pharmacological SERCA activation limits diet-induced steatohepatitis and restores liver metabolic function in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sarco/Endoplasmic Reticulum Ca2+ ATPase 2 Activator Ameliorates Endothelial Dysfunction; Insulin Resistance in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of CDN1163 in Regulating Intracellular Calcium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a myriad of physiological processes, and its dysregulation is implicated in numerous pathologies. A key regulator of cytosolic Ca²⁺ homeostasis is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which actively transports Ca²⁺ from the cytosol into the endoplasmic reticulum (ER). CDN1163 has emerged as a potent small-molecule allosteric activator of SERCA, demonstrating significant therapeutic potential in preclinical models of metabolic disorders, neurodegenerative diseases, and muscular dystrophy. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound regulates intracellular calcium, detailed experimental protocols for its study, and a summary of its observed effects.

Core Mechanism of Action: Allosteric Activation of SERCA

This compound functions as a direct, allosteric activator of the SERCA pump, enhancing its Ca²⁺ transport efficiency.[1] Unlike competitive inhibitors, this compound binds to a site on the SERCA protein distinct from the ATP or Ca²⁺ binding sites, inducing a conformational change that promotes the enzyme's activity.[1] This results in an increased maximal velocity (Vmax) of Ca²⁺ uptake into the ER without significantly altering the pump's affinity for Ca²⁺ (Km).[2] By accelerating the sequestration of cytosolic Ca²⁺, this compound effectively lowers resting cytosolic Ca²⁺ levels and replenishes ER Ca²⁺ stores.[3][4] This restoration of Ca²⁺ homeostasis is the primary mechanism through which this compound exerts its downstream cellular effects.

Quantitative Data on this compound-Mediated SERCA Activation

The following table summarizes the key quantitative parameters of this compound's effect on SERCA activity from various studies.

| Parameter | Value | SERCA Isoform | Experimental System | Reference |

| EC₅₀ | 6.0 ± 0.3 µM | SERCA1a (purified) | Reconstituted proteoliposomes | [1] |

| EC₅₀ | 2.3 µM | SERCA2a | Microsomes | [5] |

| Concentration for Vmax Increase | 10 µM | SERCA2 | ER microsomes from liver tissue | [2] |

| In Vitro Concentration (typical) | 10 µM | Not specified | Various cell lines | [2][6] |

| In Vivo Dosage (typical) | 10 - 50 mg/kg | Not applicable | Mice, Rats | [7][8] |

Signaling Pathways Modulated by this compound

The primary action of this compound on SERCA triggers a cascade of downstream signaling events that collectively contribute to improved cellular function and survival, particularly under conditions of stress.

Amelioration of Endoplasmic Reticulum (ER) Stress

Dysfunction of SERCA leads to Ca²⁺ depletion in the ER, a condition that impairs protein folding and activates the Unfolded Protein Response (UPR), also known as ER stress.[2] Chronic ER stress can lead to apoptosis. By restoring ER Ca²⁺ levels, this compound alleviates ER stress. This is evidenced by the reduced expression and phosphorylation of key ER stress markers such as PERK, eIF2α, IRE1α, and ATF6, and a decrease in the pro-apoptotic transcription factor CHOP.[2][8]

Enhancement of Mitochondrial Function

The ER and mitochondria are physically and functionally linked, particularly in the context of Ca²⁺ signaling. By maintaining proper ER Ca²⁺ stores, this compound influences mitochondrial Ca²⁺ uptake, which in turn stimulates mitochondrial bioenergetics, including respiration and ATP synthesis.[9] Furthermore, this compound has been shown to improve mitochondrial biogenesis and upregulate antioxidant enzymes, thereby reducing oxidative stress.[2]

Complex and Context-Dependent Effects

While the primary effect of this compound is SERCA activation, some studies have reported more complex, and at times paradoxical, outcomes. In Jurkat T lymphocytes, which express multiple SERCA isoforms (SERCA2b and SERCA3), the effects of this compound are time- and isoform-dependent.[10][11] Short-term exposure (<30 minutes) paradoxically suppressed Ca²⁺ uptake and reduced Ca²⁺ release from SERCA2b-regulated stores, while enhancing release from SERCA3-regulated stores.[10][11] Conversely, long-term exposure (>12 hours) increased Ca²⁺ levels in SERCA2b-regulated pools.[10][11]

In mouse neuronal N2A cells, this compound (10 µM) was reported to cause a slow, persistent elevation of cytosolic Ca²⁺, attributed to a leak from an internal store other than the ER.[6] This led to mitochondrial Ca²⁺ elevation, hyperpolarization, and ultimately, cell cycle arrest and growth inhibition.[6] These findings highlight the need for careful interpretation of this compound's effects, as they can be influenced by cell type, SERCA isoform expression, and duration of exposure.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's role in regulating intracellular Ca²⁺. Below are protocols for key experiments.

SERCA Ca²⁺-ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by SERCA in isolated ER microsomes, providing a direct measure of pump activity.

-

Objective: To determine the Vmax of SERCA in the presence of varying concentrations of this compound.

-

Methodology:

-

Isolate ER microsomes from liver tissue or cultured cells.

-

Measure protein concentration of the microsomal preparation using a BCA assay.

-

In a 96-well plate, add a reaction buffer containing CaCl₂, EGTA (to buffer free Ca²⁺ to a saturating concentration, e.g., 10 µM), Mg-ATP, and an ATP-regenerating system (pyruvate kinase/phosphoenolpyruvate).

-

Add varying concentrations of this compound (e.g., 0.1 to 30 µM) or vehicle (DMSO) to the wells.

-

Initiate the reaction by adding a small amount of microsomal protein (e.g., 5-10 µg).

-

The rate of ATP hydrolysis is measured by coupling the production of ADP to the oxidation of NADH using lactate (B86563) dehydrogenase, which is monitored as a decrease in absorbance at 340 nm.

-

Calculate the Vmax from the rate of NADH oxidation.

-

Intracellular Calcium Imaging with Fluo-4 AM

This method allows for the visualization and quantification of changes in cytosolic Ca²⁺ concentration in live cells.

-

Objective: To measure the effect of this compound on resting cytosolic Ca²⁺ levels and Ca²⁺ clearance.

-

Methodology:

-

Cell Preparation: Plate adherent cells (e.g., HEK293, H2K-mdx myotubes) on glass-bottom dishes and grow to 80-90% confluency.[4][12]

-

Dye Loading:

-

Washing: Wash cells thoroughly with the physiological buffer to remove extracellular dye.[13]

-

Treatment & Imaging:

-

Mount the dish on a fluorescence microscope equipped for live-cell imaging (Excitation ~494 nm, Emission ~506 nm).

-

Acquire baseline fluorescence readings.

-

Add this compound or vehicle to the cells and record the change in fluorescence intensity over time.

-

-

Data Analysis: Quantify the fluorescence intensity in regions of interest (individual cells). Changes in intensity reflect relative changes in intracellular Ca²⁺ concentration.

-

Permeabilized Cell Ca²⁺ Uptake Assay

This technique allows for the direct measurement of Ca²⁺ uptake into intracellular stores (primarily the ER) by bypassing the plasma membrane.

-

Objective: To directly assess the effect of this compound on SERCA-mediated Ca²⁺ sequestration.

-

Methodology:

-

Harvest cultured cells (e.g., Jurkat T cells) and resuspend them in an intracellular-like medium.[10]

-

Permeabilize the plasma membrane using a mild detergent like saponin (B1150181) (e.g., 20 µg/ml).[10]

-

Add an ATP-regenerating system and oligomycin (B223565) (to inhibit mitochondrial ATPase).[10]

-

Add a fluorescent Ca²⁺ indicator that works at low Ca²⁺ concentrations (e.g., Fluo-3) to the cell suspension in a fluorometer cuvette.[10]

-

Pre-incubate the permeabilized cells with this compound or vehicle.

-

Initiate Ca²⁺ uptake by adding ATP (e.g., 1 mM).

-

Monitor the decrease in fluorescence as Ca²⁺ is sequestered from the medium into the ER. The rate of fluorescence decay is proportional to the rate of Ca²⁺ uptake.[10]

-

Western Blotting for ER Stress Markers

This is a standard technique to quantify changes in the protein levels of key players in the ER stress pathway.

-

Objective: To determine if this compound treatment reduces the expression of ER stress-induced proteins.

-

Methodology:

-

Cell Treatment and Lysis: Treat cells with an ER stress inducer (e.g., tunicamycin (B1663573) or thapsigargin) in the presence or absence of this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14][15]

-

Protein Quantification: Determine the total protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[14][15]

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]

-

Incubate the membrane with primary antibodies against ER stress markers (e.g., BiP/GRP78, p-PERK, CHOP, sXBP1) overnight at 4°C.[14]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[16]

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of SERCA in cellular physiology and a promising therapeutic candidate for diseases characterized by Ca²⁺ dysregulation and ER stress. Its primary mechanism involves the allosteric activation of SERCA, leading to enhanced ER Ca²⁺ uptake. This action initiates a cascade of beneficial downstream effects, including the mitigation of ER stress, improvement of mitochondrial function, and protection against apoptosis. However, researchers should be mindful of the potential for complex, context-dependent effects related to cell type, SERCA isoform expression, and treatment duration. The experimental protocols detailed in this guide provide a robust framework for further elucidating the multifaceted role of this compound in regulating intracellular calcium.

References

- 1. Stimulation of Ca2+‐ATPase Transport Activity by a Small‐Molecule Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound, a SERCA activator, causes intracellular Ca2+ leak, mitochondrial hyperpolarization and cell cycle arrest in mouse neuronal N2A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The small molecule SERCA activator this compound increases energy metabolism in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. preprints.org [preprints.org]

- 12. benchchem.com [benchchem.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. Frontiers | Restoration of Sarco/Endoplasmic Reticulum Ca2+-ATPase Activity Functions as a Pivotal Therapeutic Target of Anti-Glutamate-Induced Excitotoxicity to Attenuate Endoplasmic Reticulum Ca2+ Depletion [frontiersin.org]

- 16. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to CDN1163's Effects on Endoplasmic Reticulum Stress

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of CDN1163 on endoplasmic reticulum (ER) stress. This compound is a small molecule allosteric activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), which plays a critical role in maintaining calcium homeostasis within the cell.[1][2] Dysregulation of ER calcium levels is a key contributor to ER stress, a condition implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cerebral ischemia-reperfusion injury.[3][4][5] This document summarizes the quantitative data on this compound's efficacy, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound functions as an allosteric activator of SERCA, primarily SERCA2.[2][6] By enhancing SERCA activity, this compound facilitates the reuptake of cytosolic Ca²⁺ into the ER lumen, thereby restoring ER Ca²⁺ levels and alleviating ER stress.[4][7] This restoration of calcium homeostasis has been shown to mitigate downstream pathological events such as the unfolded protein response (UPR), oxidative stress, and apoptosis.[3][5]

Quantitative Data on the Effects of this compound on ER Stress

The following tables summarize the quantitative effects of this compound on key markers of ER stress and related cellular outcomes as reported in various preclinical models.

Table 1: In Vitro Effects of this compound on ER Stress and Cell Viability

| Cell Type | Stressor | This compound Concentration | Observed Effect | Reference |

| HEK cells | Hydrogen Peroxide (200 µM) | 10 µM | Significantly attenuated H₂O₂-stimulated cell death. | [4] |

| Rat Cardiac Myocytes | High Glucose | 10 µM | Reduced high glucose-induced resistin and nuclear NFATc expression; increased AMPKα phosphorylation over 24 hours. | [1] |

| HT22 cells with SERCA2 mutants | Glutamate | Not specified | Enhanced cytoplasmic Ca²⁺ clearance and rescued cell viability in specific mutant lines (G23R/D567Y/I140V). Decreased ER stress markers. | [7] |

| Jurkat T lymphocytes | - | 10 µM | Short-term exposure (≤ 30 min) reduced Ca²⁺ release from SERCA2b-controlled stores. Long-term exposure (>12 hours) increased Ca²⁺ release from SERCA2b-regulated pools. | [8] |

Table 2: In Vivo Effects of this compound on ER Stress and Pathophysiology

| Animal Model | Condition | This compound Dosage | Key Findings Related to ER Stress | Reference |

| ob/ob mice | Obesity and Diabetes | 50 mg/kg, i.p. for 5 days | Attenuated ER stress response and ER stress-induced apoptosis in the liver. | [1][4] |

| Rat model of cerebral ischemia-reperfusion (MCAO) | Cerebral Ischemia | 10 mg/kg, i.p. | Mitigated ER stress by decreasing the expression of PDI, BiP, p-IRE1α, XBP1, p-PERK, p-eIF2α, ATF4, and ATF6. Downregulated pro-apoptotic markers Bax and CHOP, and upregulated anti-apoptotic Bcl-2. | [3][5] |

| db/db mice | Type 2 Diabetes | Not specified | Ameliorated ER stress, leading to improved endothelial function, skeletal muscle function, and hepatosteatosis. | [6] |

Signaling Pathways Modulated by this compound

This compound's primary effect on SERCA activation initiates a cascade of events that counteracts ER stress. The following diagram illustrates the central role of this compound in modulating the three main branches of the unfolded protein response (UPR).

Caption: this compound signaling pathway in ER stress modulation.

Experimental Protocols

Detailed below are methodologies for key experiments cited in the literature on this compound.

1. Cell Viability Assay (ER Stress-Induced Cell Death)

-

Objective: To assess the protective effect of this compound against ER stress-induced cell death.

-

Methodology (based on[4]):

-

Cell Culture: Plate cells (e.g., HEK cells) in 96-well plates at a suitable density.

-

Pre-treatment: Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified duration (e.g., 2 hours).

-

Induction of ER Stress: Add an ER stress-inducing agent (e.g., 200 µM H₂O₂) to the wells, excluding the untreated control group.

-

Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 16 hours).

-

Viability Measurement: Measure cell viability using a commercial assay kit, such as the CellTiter-Glo® Luminescent Cell Viability Assay, following the manufacturer's instructions. This assay measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Express results as a percentage of the viability of untreated control cells.

-

2. Western Blotting for ER Stress Markers

-

Objective: To quantify the expression levels of key proteins in the UPR pathways.

-

-

Sample Preparation: Lyse cells or tissues treated with this compound or vehicle in the presence or absence of an ER stressor. Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER stress markers such as BiP, PDI, p-PERK, PERK, p-IRE1α, IRE1α, ATF4, ATF6, and CHOP overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize to the loading control.

-

3. Measurement of Cytosolic Calcium

-

Objective: To measure changes in intracellular calcium concentrations following this compound treatment.

-

Methodology (based on[7]):

-

Cell Preparation: Culture cells on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-4 AM) according to the manufacturer's protocol.

-

Imaging: Mount the coverslip in a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

-

Baseline Measurement: Record the baseline fluorescence intensity.

-

Stimulation and Treatment: Perfuse the cells with a solution containing a stimulus (e.g., glutamate) to induce calcium changes, in the presence or absence of this compound.

-

Data Acquisition: Continuously record fluorescence intensity over time.

-

Analysis: Analyze the changes in fluorescence to determine the kinetics of cytoplasmic Ca²⁺ clearance.

-

The following diagram outlines a general experimental workflow for evaluating the effects of this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a promising therapeutic agent for diseases associated with ER stress.[9][10] Its targeted mechanism of action, the allosteric activation of SERCA, directly addresses the upstream cause of ER stress—impaired calcium homeostasis. The quantitative data from both in vitro and in vivo studies consistently demonstrate its ability to mitigate the unfolded protein response, reduce apoptosis, and improve physiological outcomes in various disease models.[1][3][4] The experimental protocols and pathways detailed in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CDN 1163 | Ca2+-ATPase | Tocris Bioscience [tocris.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Small-Molecule Activator of Sarco/Endoplasmic Reticulum Ca2+-ATPase Attenuates Cerebral Ischemia-Reperfusion Injury by Suppressing Endoplasmic Reticulum Stress and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Restoration of Sarco/Endoplasmic Reticulum Ca2+-ATPase Activity Functions as a Pivotal Therapeutic Target of Anti-Glutamate-Induced Excitotoxicity to Attenuate Endoplasmic Reticulum Ca2+ Depletion [frontiersin.org]

- 8. preprints.org [preprints.org]

- 9. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

CDN1163's potential in neurodegenerative disease models

An In-depth Technical Guide to CDN1163's Potential in Neurodegenerative Disease Models

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often linked to cellular-level pathologies such as protein misfolding, mitochondrial dysfunction, and disrupted calcium (Ca²⁺) homeostasis. A key contributor to this disruption is the failure of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which leads to cytosolic Ca²⁺ overload and endoplasmic reticulum (ER) stress, culminating in apoptosis. This compound, a small-molecule allosteric activator of SERCA, has emerged as a promising therapeutic candidate. By enhancing SERCA activity, this compound restores intracellular Ca²⁺ balance, mitigates ER stress, improves mitochondrial function, and suppresses apoptotic pathways. This guide summarizes the core mechanism of this compound, presents preclinical data from various neurodegenerative and related disease models, details key experimental protocols, and outlines the signaling pathways involved.

Introduction: The Central Role of Calcium Dyshomeostasis and ER Stress in Neurodegeneration

The endoplasmic reticulum is a critical organelle for protein synthesis and folding, as well as the primary intracellular storage site for Ca²⁺.[1] Maintaining a low concentration of cytosolic Ca²⁺ is vital for normal neuronal function, and this is largely managed by the SERCA pump, which actively transports Ca²⁺ from the cytosol into the ER lumen.[2] In many neurodegenerative disorders, including Parkinson's disease and Alzheimer's disease, SERCA function is compromised.[3] This impairment leads to a cascade of detrimental events: elevated cytosolic Ca²⁺, depletion of ER Ca²⁺ stores, accumulation of unfolded proteins (ER stress), mitochondrial Ca²⁺ overload, oxidative stress, and ultimately, neuronal apoptosis.[1][2][4] Consequently, enhancing SERCA function represents a viable, disease-modifying therapeutic strategy.

This compound is a quinoline (B57606) derivative identified as a potent, allosteric activator of all SERCA isoforms.[3][5] It directly binds to the SERCA enzyme, increasing its maximal activity (Vmax) for Ca²⁺ transport.[1][5] This action directly counteracts the SERCA dysfunction observed in pathological states, making it a targeted mechanism for neuroprotection.

Core Mechanism of Action: Restoring Homeostasis

The primary therapeutic action of this compound is the potentiation of SERCA pump activity. This initiates a cascade of beneficial downstream effects that counter the core pathologies of neurodegeneration.

-

Restoration of Calcium Homeostasis: By activating SERCA, this compound enhances the sequestration of Ca²⁺ from the cytosol back into the ER. This lowers elevated cytosolic Ca²⁺ levels and replenishes ER Ca²⁺ stores.[2][3]

-

Alleviation of ER Stress: Restoring ER Ca²⁺ levels is crucial for the proper functioning of Ca²⁺-dependent chaperone proteins involved in protein folding. This reduces the accumulation of unfolded proteins and suppresses the Unfolded Protein Response (UPR), a key component of ER stress.[1][2] this compound has been shown to decrease the expression of ER stress markers such as BiP, p-PERK, ATF4, and CHOP.[2]

-

Improved Mitochondrial Function: The ER and mitochondria are physically and functionally linked through mitochondria-associated membranes (MAMs).[4] ER stress and cytosolic Ca²⁺ overload lead to mitochondrial Ca²⁺ uptake, causing mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and impaired ATP synthesis.[4][6] By normalizing Ca²⁺ levels and reducing ER stress, this compound improves mitochondrial biogenesis and bioenergetics.[1][7]

-

Inhibition of Apoptosis: ER stress and mitochondrial dysfunction are potent triggers of programmed cell death (apoptosis). This compound suppresses apoptosis by downregulating pro-apoptotic proteins like Bax and CHOP and upregulating anti-apoptotic proteins like Bcl-2.[1][2]

Preclinical Evidence in Neurodegenerative and Neuronal Injury Models

This compound has demonstrated significant efficacy in various preclinical models, highlighting its neuroprotective potential.

Parkinson's Disease (PD) Model

In a 6-hydroxydopamine (6-OHDA)-lesioned rat model of PD, this compound showed significant efficacy.[3] It was found to rescue neurons from ER stress-induced cell death in vitro.[3][8] Chronic administration of this compound (10mg/kg, i.p.) rescued motor deficits in this model.[9] These findings support the targeting of SERCA activation as a viable strategy for developing disease-modifying therapeutics for PD.[3]

Alzheimer's Disease (AD) Model

In the APP/PS1 double transgenic mouse model of AD, chronic treatment with this compound (10mg/kg, i.p.) was shown to improve memory and cognition.[5][9] The compound rescued injured neurons from apoptosis, underscoring its neuroprotective effects in the context of AD pathology.[5]

Cerebral Ischemia-Reperfusion (IR) Injury Model

Cerebral IR injury, a model for ischemic stroke, shares key pathological features with neurodegenerative diseases, including Ca²⁺ dysregulation and ER stress. In a rat model of transient middle cerebral artery occlusion (tMCAO), this compound conferred significant neuroprotection.[2]

-

Functional Recovery: Treatment with this compound (10 mg/kg, i.p.) significantly improved neurological scores, motor function (grip strength, rotarod performance), and locomotor activity compared to vehicle-treated animals.[2]

-

Reduced Brain Damage: this compound significantly reduced the total infarct volume and brain edema.[2] Histological analysis revealed reduced neuronal damage in the cortex, subcortex, and hippocampus.[2]

-

Biochemical Restoration: The treatment restored the expression of SERCA2b and SERCA1a, reduced oxidative stress markers (MDA, nitrite), and restored glutathione (B108866) (GSH) levels.[2] It also significantly attenuated ER stress and reduced the number of apoptotic (TUNEL-positive) cells.[2]

Quantitative Data Summary

The following tables summarize key quantitative outcomes from preclinical studies.

Table 1: Effects of this compound (10 mg/kg) in a Rat Cerebral Ischemia-Reperfusion Model[2]

| Parameter | MCAO + Vehicle | MCAO + this compound | p-value |

| Infarct & Edema | |||

| Total Infarct Volume (%) | ~45% | ~15% | < 0.001 |

| Brain Edema Volume (%) | ~18% | ~5% | < 0.001 |

| Oxidative Stress | |||

| MDA Level (μM/mg protein) | ~1.2 | ~0.6 | < 0.01 |

| Nitrite (B80452) Level (μM/mg protein) | ~1.5 | ~0.7 | < 0.01 |

| GSH Level (μM/mg protein) | ~2.5 | ~4.5 | < 0.05 |

| Apoptosis Markers (Relative Expression) | |||

| Bax (Pro-apoptotic) | Increased | Significantly Decreased | < 0.01 |

| Bcl-2 (Anti-apoptotic) | Decreased | Significantly Increased | < 0.05 |

| CHOP (ER Stress Apoptosis) | Increased | Significantly Decreased | < 0.01 |

| TUNEL-positive cells (%) | ~45% | ~15% | < 0.01 |

Table 2: Effects of this compound in Metabolic Disease Models (Relevant to Neuroprotection)

| Model | Key Findings | Reference |

| ob/ob Mice (Diabetes) | Attenuated ER stress-induced apoptosis in the liver; Decreased Bax, cleaved caspase 3 & 12 expression; Improved mitochondrial biogenesis (↑ PGC1α). | [1] |

| Palmitate-treated β-cells | Prevented ER Ca²⁺ depletion, mitochondrial dysfunction, oxidative stress, and apoptotic cell death. | [7] |

| Human Myotubes | Increased glucose and fatty acid metabolism; Upregulated AMPK activity. | [5][10] |

Key Experimental Methodologies

Detailed protocols are crucial for the replication and extension of these findings. Below are methodologies compiled from the cited studies.

Animal Models

-

Cerebral Ischemia-Reperfusion: Male Sprague-Dawley rats (250–270 g) are subjected to transient middle cerebral artery occlusion (tMCAO) for 2 hours, followed by 22 hours of reperfusion to induce ischemic injury.[2]

-

Parkinson's Disease: 6-hydroxydopamine (6-OHDA) is injected into the medial forebrain bundle of rats to create lesions of the nigrostriatal dopamine (B1211576) system, mimicking PD pathology.[3]

-

Alzheimer's Disease: APP/PS1 double transgenic mice are used, which develop age-dependent amyloid plaques and cognitive deficits.[5]

This compound Administration

-

Dose and Route: this compound is typically administered via intraperitoneal (i.p.) injection. A commonly used neuroprotective dose is 10 mg/kg.[2][9] In some metabolic studies, doses up to 50 mg/kg have been used.[1]

-

Regimen: For acute models like tMCAO, this compound is administered shortly after the ischemic event.[2] For chronic models (PD, AD), daily injections are performed over several weeks.[9] The vehicle is typically a solution of DMSO, PEG300, Tween 80, and saline.

Behavioral and Functional Assessments

-

Neurological Deficit Score: A multi-point scale is used to assess motor and neurological deficits following tMCAO.[2]

-

Motor Function:

-

Locomotor Activity:

-

Open Field Test: Tracks the distance traveled and line crossings to assess general locomotor activity and exploratory behavior.[2]

-

-

Cognitive Function:

-

Morris Water Maze (MWM): Assesses spatial learning and memory by measuring the time taken to find a hidden platform in a pool of water.[11]

-

Biochemical and Histological Analysis

-

Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where healthy tissue stains red and infarcted tissue remains white.[2]

-

Western Blotting: Used to quantify the expression levels of key proteins involved in ER stress (BiP, CHOP, p-PERK), apoptosis (Bax, Bcl-2), and SERCA expression (SERCA1a, SERCA2b).[1][2]

-

Oxidative Stress Assays: Brain homogenates are used to measure levels of malondialdehyde (MDA) for lipid peroxidation, nitrite for nitric oxide production, and reduced glutathione (GSH) as a key antioxidant.[2]

-

Apoptosis Detection (TUNEL Assay): Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on brain sections to identify cells with DNA fragmentation, a hallmark of late-stage apoptosis.[2]

-

Calcium Measurement: Intracellular Ca²⁺ levels can be measured in cell cultures using fluorescent probes like Fura-2 or Fluo-4 AM.[4][6]

Discussion and Future Directions

The preclinical data strongly suggest that this compound's mechanism of action—enhancing SERCA activity to restore Ca²⁺ homeostasis and alleviate ER stress—is highly relevant for treating neurodegenerative diseases. The compound has demonstrated efficacy in models of PD, AD, and acute neuronal injury, reducing cell death and improving functional outcomes.

However, further research is required:

-

Chronic Efficacy and Safety: Long-term studies are needed to confirm sustained efficacy and assess the safety profile of chronic SERCA activation in the central nervous system.

-

Dose-Response Studies: Establishing optimal therapeutic dosing for different neurodegenerative conditions is critical.

-

Blood-Brain Barrier Penetration: While its physicochemical properties are favorable, detailed pharmacokinetic studies are needed to quantify its concentration in the brain following systemic administration.[2]

-

Combination Therapies: Investigating this compound in combination with other therapeutic approaches (e.g., anti-inflammatory or anti-amyloid agents) could reveal synergistic effects.

Conclusion

This compound is a promising small-molecule SERCA activator with a well-defined mechanism of action directly relevant to the core pathologies of many neurodegenerative diseases. By targeting the fundamental processes of Ca²⁺ dyshomeostasis and ER stress, it has demonstrated significant neuroprotective effects and functional improvement in multiple preclinical models. The robust and consistent data make SERCA activation a compelling therapeutic strategy, positioning this compound as a strong candidate for further development as a disease-modifying treatment for neurodegenerative disorders.

References

- 1. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Restoration of Sarco/Endoplasmic Reticulum Ca2+-ATPase Activity Functions as a Pivotal Therapeutic Target of Anti-Glutamate-Induced Excitotoxicity to Attenuate Endoplasmic Reticulum Ca2+ Depletion [frontiersin.org]

- 5. The small molecule SERCA activator this compound increases energy metabolism in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, an activator of sarco/endoplasmic reticulum Ca2+ ATPase, up-regulates mitochondrial functions and protects against lipotoxicity in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Chronic but not acute pharmacological activation of SERCA induces behavioral and neurochemical effects in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chronic pharmacological activation of SERCA with this compound affects spatial cognitive flexibility but not attention and impulsivity in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers

The discovery of CDN1163, a potent allosteric activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), has opened new avenues for therapeutic interventions in a range of diseases characterized by disrupted calcium homeostasis and endoplasmic reticulum (ER) stress. This technical guide provides a comprehensive overview of the primary research that led to the identification and initial characterization of this compound, with a focus on its mechanism of action, key experimental findings, and the methodologies employed.

Introduction to SERCA and a Therapeutic Rationale

The SERCA pump is a critical intracellular ion transporter responsible for pumping calcium ions (Ca2+) from the cytosol into the sarcoplasmic or endoplasmic reticulum, a process essential for maintaining low cytosolic Ca2+ levels and proper cellular signaling.[1] Dysregulation of SERCA activity is implicated in numerous pathologies, including type 2 diabetes, Alzheimer's disease, and certain cardiovascular disorders. The therapeutic hypothesis underpinning the development of a SERCA activator is that enhancing SERCA function could restore Ca2+ homeostasis, alleviate ER stress, and consequently mitigate the progression of these diseases.[1]

The Discovery of this compound

This compound was identified as a small-molecule allosteric activator of SERCA that directly binds to the enzyme to enhance its activity.[1] The initial research demonstrated that this compound effectively increases SERCA2 Ca2+-ATPase activity, leading to a reduction in ER stress-induced cell death in vitro.[1] Subsequent in vivo studies in animal models of obesity and diabetes revealed that this compound treatment improved glucose tolerance, reduced fasting blood glucose levels, and reversed hepatic steatosis.[1]

Key Experimental Findings

The foundational research on this compound encompassed a series of in vitro and in vivo experiments to elucidate its biochemical activity and physiological effects. The following tables summarize the key quantitative data from these initial studies.

In Vitro Efficacy

| Parameter | Cell Type | Treatment | Result | Reference |

| SERCA2 Ca2+-ATPase Activity | Liver microsomes from ob/ob mice | This compound (50 mg/kg, i.p. for 5 days) | Increased SERCA2 activity | [2] |

| ER Stress-induced Cell Death | - | This compound | Decreased cell death | [1] |

| Glucose and Fatty Acid Uptake and Oxidation | Primary human myotubes | This compound (acute and chronic) | Increased uptake and oxidation | [3][4] |

| Mitochondrial Respiration | Primary human myotubes | This compound | Enhanced spare respiratory capacity and maximal respiration | [3] |

| AMPKα Phosphorylation | Rat cardiac myocyte cells | This compound (10 μM; 24 hours) | Increased phosphorylation | [2] |

In Vivo Efficacy in ob/ob Mice

| Parameter | Treatment | Result | Reference |

| Fasting Blood Glucose | This compound (50 mg/kg, i.p. for 5 days) | Markedly lowered | [2] |

| Glucose Tolerance | This compound | Improved | [2] |

| Hepatic Steatosis | This compound | Ameliorated | [2] |

| Body Weight | This compound | No significant alteration | [2] |

| Energy Expenditure | This compound | Increased | |

| Adipose Tissue Weight | This compound | Reduced | |

| Hepatic Gluconeogenic and Lipogenic Gene Expression | This compound | Reduced | [2] |

| ER Stress Response | This compound | Attenuated | [2] |

| Mitochondrial Biogenesis | This compound | Improved | [2] |

Experimental Protocols

The following sections detail the key methodologies used in the primary research on this compound.

SERCA Activity Assay

The activity of SERCA was quantified using a coupled enzyme assay. Microsomes were prepared from the livers of ob/ob mice. The rate of ATP hydrolysis was measured spectrophotometrically by linking the production of ADP to the oxidation of NADH. The assay mixture typically contained buffer, ATP, Ca2+, ionophore, and the microsomal preparation. The change in absorbance at 340 nm was monitored following the addition of ATP to initiate the reaction. The specific activity of SERCA was calculated as the Ca2+-dependent ATPase activity.

Cell Culture and Treatment

Primary human myotubes were cultured from muscle biopsies.[4] For experimental treatments, cells were incubated with this compound at various concentrations and for different durations (acute: 4 hours; chronic: 5 days).[3][4]

Glucose and Fatty Acid Metabolism Assays

The uptake and oxidation of glucose and fatty acids were measured using radiolabeled substrates ([14C]glucose and [14C]oleic acid).[3] Following incubation with the radiolabeled substrate, the amount of radioactivity incorporated into cellular lipids or released as CO2 was quantified to determine uptake and oxidation rates, respectively.[3]

Oxygen Consumption Rate (OCR) Measurement

OCR was assessed using a Seahorse XF24 bioanalyzer.[4] This technology measures real-time oxygen consumption in live cells, providing insights into mitochondrial respiration. Key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity were determined by the sequential addition of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A).[3]

Western Blotting

Protein expression and phosphorylation status were analyzed by Western blotting.[2] Cell or tissue lysates were separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against proteins of interest (e.g., phosphorylated AMPKα, total AMPKα).[2] Detection was achieved using horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate.

Animal Studies

Male ob/ob mice and their lean littermates were used for in vivo experiments.[2] this compound was administered via intraperitoneal injection (50 mg/kg) for 5 consecutive days.[2] Blood glucose levels were measured, and glucose tolerance tests were performed. At the end of the treatment period, tissues were collected for further analysis, including liver histology and gene expression studies.[2]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the direct activation of SERCA, which in turn modulates several downstream signaling pathways.

Restoration of Calcium Homeostasis and Alleviation of ER Stress

By activating SERCA, this compound enhances the pumping of Ca2+ into the ER, thereby restoring normal ER Ca2+ levels and alleviating ER stress.[1] This is a primary mechanism underlying its protective effects in various disease models.

References

- 1. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The small molecule SERCA activator this compound increases energy metabolism in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The SERCA Activator CDN1163: A Deep Dive into its Impact on Mitochondrial Function and Biogenesis

A Technical Guide for Researchers and Drug Development Professionals

Introduction

CDN1163 is a small molecule activator of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA), an essential protein responsible for pumping calcium ions from the cytosol into the sarcoplasmic or endoplasmic reticulum.[1] Dysregulation of SERCA activity and subsequent disruption of calcium homeostasis are implicated in a variety of pathological conditions. Emerging research has highlighted the profound impact of this compound on cellular energy metabolism, with a particular focus on its ability to enhance mitochondrial function and promote mitochondrial biogenesis. This technical guide provides a comprehensive overview of the mechanisms of action of this compound on mitochondria, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Quantitative Analysis of this compound's Effects on Mitochondrial Parameters

The following tables summarize the key quantitative effects of this compound on mitochondrial function and biogenesis as reported in various studies. These tables are designed to provide a clear and concise comparison of the compound's impact across different experimental models and conditions.

Table 1: Effects of this compound on Mitochondrial Respiration (Seahorse XF Assay)

| Cell Type/Model | Treatment Conditions | Basal Respiration | Maximal Respiration | Spare Respiratory Capacity | ATP-Linked Respiration | Proton Leak | Citation |

| Human Myotubes (Acute) | 0.1 µM this compound for 1 hour | No significant change | Increased | Significantly Increased | No significant change | No significant change | [1] |

| Human Myotubes (Chronic) | 0.1 µM this compound for 5 days | Increased | Significantly Increased | Significantly Increased | Not Reported | Not Reported | [1] |

| Mouse Pancreatic Islets | Not Specified | Augmented | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

Table 2: Effects of this compound on ATP Production

| Cell Type/Model | Treatment Conditions | ATP Synthesis/Levels | Fold Change/Percentage Increase | Citation |

| Mouse Pancreatic Islets | Not Specified | Augmented | Not Specified | [2] |

| MIN6 Cells | This compound Incubation | Accelerated | Not Quantified | [3] |

Table 3: Effects of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Type/Model | Treatment Conditions | Mitochondrial Membrane Potential (ΔΨm) | Method | Citation |

| Mouse Pancreatic Islets | Not Specified | Augmented | Not Specified | [2] |

| Mouse Neuronal N2A Cells | This compound treatment for up to 2 days | Hyperpolarization | JC-1 fluorescent probe | [4][5] |

Table 4: Effects of this compound on Mitochondrial Biogenesis Markers

| Cell Type/Model | Treatment Conditions | PGC-1α Expression | p-AMPK/Total AMPK Ratio | Other Markers (e.g., TFAM) | Citation | |---|---|---|---|---| | Human Myotubes | 0.1 µM this compound for 5 days | No significant change (mRNA) | Increased (p-AMPKα Thr172) | CPT1B, PDK4 mRNA increased |[1][6] | | Mouse Pancreatic Islets | Not Specified | Upregulated | Not Reported | Not Reported |[2] | | MIN6 Cells | 2 days of this compound incubation | Increased (Protein) | Not Reported | TFAM protein increased |[3] |

Core Signaling Pathways Modulated by this compound

This compound enhances mitochondrial function and biogenesis primarily through the activation of the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α) signaling pathway.

This compound-Induced AMPK Activation

The activation of SERCA by this compound increases ATP hydrolysis as the pump actively transports Ca2+ into the ER. This leads to an increase in the cellular AMP:ATP ratio, a key activator of AMPK. Once activated, AMPK orchestrates a metabolic switch towards catabolic processes to restore cellular energy levels.

PGC-1α Mediated Mitochondrial Biogenesis

Activated AMPK can directly and indirectly lead to the activation of PGC-1α, a master regulator of mitochondrial biogenesis. PGC-1α, in turn, stimulates the expression of nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM), which are crucial for the replication of mitochondrial DNA and the synthesis of mitochondrial proteins.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial function by measuring the oxygen consumption rate (OCR).[7][8]

Materials:

-

Seahorse XF96 or XF24 cell culture microplates

-

Seahorse XF Calibrant

-

Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial inhibitors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.[9][10]

Protocol Workflow:

Detailed Steps:

-

Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

-

Assay Preparation: On the day of the assay, remove the growth medium, wash the cells with pre-warmed assay medium, and add the final volume of assay medium to each well. Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

-

Inhibitor Loading: Prepare stock solutions of oligomycin, FCCP, and rotenone/antimycin A and load them into the appropriate ports of the hydrated sensor cartridge.

-

Assay Execution: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors and subsequent OCR measurements to determine key mitochondrial parameters.

Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

The JC-1 assay is a fluorescent method used to measure mitochondrial membrane potential.[11][12][13][14] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Materials:

-

JC-1 reagent

-

Cell culture medium

-

Assay Buffer

-

Fluorescence microscope or plate reader

Protocol:

-

Cell Treatment: Culture and treat cells with this compound or vehicle control in a suitable culture plate.

-

JC-1 Staining: Prepare a JC-1 staining solution by diluting the JC-1 reagent in pre-warmed cell culture medium. Add the staining solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: Centrifuge the plate (if applicable) and carefully remove the supernatant. Wash the cells with Assay Buffer.

-

Fluorescence Measurement: Measure the fluorescence intensity. Red fluorescence (J-aggregates) is typically measured at Ex/Em = 540/590 nm, and green fluorescence (monomers) at Ex/Em = 485/535 nm. The ratio of red to green fluorescence is used to quantify the change in ΔΨm.

Quantification of Cellular ATP Levels

Cellular ATP levels can be quantified using a luminometric assay based on the luciferin-luciferase reaction.[15][16][17][18]

Materials:

-

Luminometric ATP detection kit (containing ATP releasing reagent, luciferase, and D-luciferin)

-

Luminometer plate (white, opaque)

-

Luminometer

Protocol:

-

Cell Lysis: For adherent cells, remove the culture medium and add an ATP releasing reagent to lyse the cells and release ATP. For suspension cells, the reagent can be added directly to the cell suspension. Incubate for approximately 5 minutes at room temperature with gentle shaking.

-

Luciferin-Luciferase Reaction: Add the ATP detection cocktail (containing luciferase and D-luciferin) to the cell lysate in a luminometer plate.

-

Luminescence Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

-

Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the absolute ATP levels in the samples.

Western Blotting for PGC-1α and Phospho-AMPK

Western blotting is used to detect and quantify the protein levels of PGC-1α and the phosphorylated (active) form of AMPK.[19][20][21]

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PGC-1α and phospho-AMPK (Thr172) overnight at 4°C. Also, probe for total AMPK and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Quantification of Mitochondrial DNA (mtDNA) Copy Number

The relative mtDNA copy number can be determined by quantitative PCR (qPCR) by comparing the levels of a mitochondrial-encoded gene to a nuclear-encoded gene.[22][23][24][25][26]

Materials:

-

DNA extraction kit

-

qPCR instrument

-

SYBR Green or TaqMan probe-based qPCR master mix

-

Primers for a mitochondrial gene (e.g., ND1) and a single-copy nuclear gene (e.g., B2M or IFNB1)

Protocol:

-

Genomic DNA Extraction: Extract total genomic DNA from this compound-treated and control cells.

-

qPCR Reaction Setup: Prepare qPCR reactions containing the extracted DNA, qPCR master mix, and primers for both the mitochondrial and nuclear genes in separate wells or using a multiplex assay.

-

qPCR Amplification: Run the qPCR program with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear genes for each sample. Calculate the ΔCt (Ct_nuclear - Ct_mitochondrial). The relative mtDNA copy number can be calculated using the 2^ΔCt method, normalized to the control group.

Conclusion

This compound represents a promising therapeutic agent with significant potential to modulate cellular metabolism through its effects on mitochondrial function and biogenesis. By activating SERCA, this compound initiates a signaling cascade involving AMPK and PGC-1α, leading to enhanced mitochondrial respiration, increased ATP production, and the generation of new mitochondria. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of this compound in metabolic and neurodegenerative diseases characterized by mitochondrial dysfunction. Continued research in this area will be crucial to fully elucidate the compound's mechanism of action and to translate these preclinical findings into effective clinical therapies.

References

- 1. The small molecule SERCA activator this compound increases energy metabolism in human skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an activator of sarco/endoplasmic reticulum Ca2+ ATPase, up-regulates mitochondrial functions and protects against lipotoxicity in pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. The small molecule SERCA activator this compound increases energy metabolism in human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. content.protocols.io [content.protocols.io]

- 9. agilent.com [agilent.com]

- 10. tabaslab.com [tabaslab.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. bdbiosciences.com [bdbiosciences.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. docs.aatbio.com [docs.aatbio.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. docs.abcam.com [docs.abcam.com]

- 22. PCR Based Determination of Mitochondrial DNA Copy Number in Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 23. raybiotech.com [raybiotech.com]

- 24. Frontiers | A method for measuring mitochondrial DNA copy number in pediatric populations [frontiersin.org]

- 25. MtDNA copy number [protocols.io]

- 26. medrxiv.org [medrxiv.org]

The Allosteric Activation of SERCA by CDN1163: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the allosteric activation of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) by the small molecule activator CDN1163. It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Introduction to SERCA and this compound

The Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) is a crucial ion pump responsible for transporting Ca²⁺ ions from the cytosol into the sarcoplasmic or endoplasmic reticulum, a process vital for maintaining intracellular calcium homeostasis.[1] Dysregulation of SERCA activity is implicated in a variety of diseases, including heart failure, diabetes, and neurodegenerative disorders.[1][2][3]

This compound is a small molecule, quinoline (B57606) derivative that has been identified as an allosteric activator of SERCA.[4][5] It directly binds to the SERCA pump, enhancing its Ca²⁺ transport activity.[4][6] This activation is considered allosteric because this compound does not bind to the catalytic site but rather to a different location on the enzyme, inducing a conformational change that increases its efficiency.[7][8] Due to its lipophilic nature, the binding site for this compound is proposed to be within the transmembrane region of SERCA.[6][9]

Quantitative Data: The Effect of this compound on SERCA Activity

The following tables summarize the key quantitative parameters describing the activation of SERCA by this compound from various studies.

Table 1: In Vitro Activation of SERCA by this compound

| Parameter | SERCA Isoform | System | Value | Reference |

| EC₅₀ | SERCA2a | Purified pig cardiac SR vesicles | 2.3 µM | [7] |

| EC₅₀ | SERCA1a | Reconstituted rabbit skeletal muscle SR | 6.0 ± 0.3 μM | [6] |

| Maximal Vₘₐₓ Increase | SERCA2a | Purified pig cardiac SR vesicles | 11.8% | [7] |

| Maximal Vₘₐₓ Increase | SERCA2a | Cardiac SR vesicles | ~30% at 10 µM | [6] |

| Effect on KCa | SERCA2a | Microsomes | Increased from 1.9 ± 0.3 µM to 2.7 ± 0.2 µM | [10] |

Table 2: Cellular Effects of this compound

| Effect | Cell Type | Concentration | Observation | Reference |

| Reduced Cytosolic Ca²⁺ | H2K-mdx myotubes | Not specified | Significant reduction after 30 min | [11] |

| Increased Ca²⁺ Uptake | Permeabilized Jurkat T cells | 25 µM | Pronounced inhibition with short-term exposure (≤ 30 min) | [12] |

| Increased Ca²⁺ Release from SERCA 3 store | Jurkat T lymphocytes | 10 µM | Significantly increased release after 20 min | [12][13] |

| Increased Ca²⁺ store in SERCA 2b pool | Jurkat T lymphocytes | Not specified | Increased after 72 hours of exposure | [12] |

| Reduced Ca²⁺ store in SERCA 3 pool | Jurkat T lymphocytes | Not specified | Reduced after 72 hours of exposure | [12][13] |

Table 3: In Vivo Effects of this compound